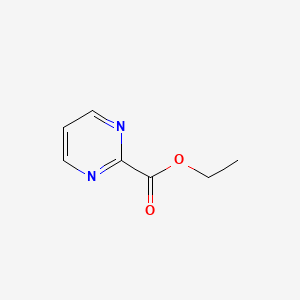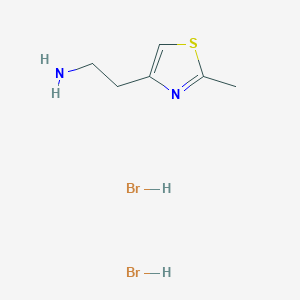
N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide, also known as BPTC, is a novel compound that has been extensively studied for its potential therapeutic applications. BPTC belongs to the class of tetrazole-containing compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The exact mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is not fully understood. However, it has been proposed that N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide may exert its effects by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has also been found to interact with the GABA-A receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has been shown to have several biochemical and physiological effects. In animal models, N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has been found to reduce inflammation and pain. N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has also been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. In addition, N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has been found to reduce anxiety and stress levels in rats.
実験室実験の利点と制限
One of the advantages of using N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide in lab experiments is its ability to modulate the activity of certain neurotransmitters in the brain. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide. One area of interest is the potential use of N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide as a treatment for depression and anxiety disorders. Another area of interest is the development of new analogs of N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide with improved pharmacokinetic and pharmacodynamic properties. In addition, further studies are needed to elucidate the exact mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide and its potential therapeutic applications in various disease conditions.
Conclusion
In conclusion, N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is a novel compound that has been extensively studied for its potential therapeutic applications. N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide may exert its effects by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has several advantages for lab experiments, including its ability to modulate the activity of certain neurotransmitters. However, its potential toxicity may limit its use in certain experiments. There are several future directions for research on N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide, including the development of new analogs with improved pharmacokinetic and pharmacodynamic properties.
合成法
The synthesis of N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has been described in several research articles. One of the most commonly used methods involves the reaction of 4-bromobenzylamine with piperidine in the presence of acetic anhydride to yield N-benzylpiperidin-4-amine. The resulting compound is then reacted with sodium azide and copper sulfate to give the tetrazole ring. The final step involves the reaction of the tetrazole compound with 5-carboxylic acid to yield N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide.
科学的研究の応用
N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. Several research studies have reported the anti-inflammatory and analgesic effects of N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide in animal models. N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has also been found to exhibit anticonvulsant activity in rats. In addition, N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide has been shown to have potential as a treatment for depression and anxiety disorders.
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN6O/c21-16-6-8-18(9-7-16)27-24-19(23-25-27)20(28)22-17-10-12-26(13-11-17)14-15-4-2-1-3-5-15/h1-9,17H,10-14H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMNACNRKOSQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(piperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2938961.png)
![tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate](/img/structure/B2938964.png)

![2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2938967.png)
![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2938968.png)


![N-(3-chloro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2938974.png)

![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B2938976.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2-ethyl-6-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2938979.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2938983.png)